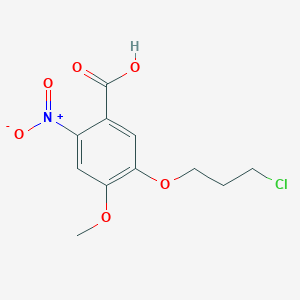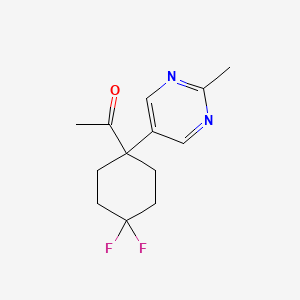
(4-bromophenyl) 3-phenylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-bromophenyl) 3-phenylprop-2-enoate is an organic compound that belongs to the class of esters It is derived from 3-Phenylacrylic acid and 4-bromophenol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromophenyl) 3-phenylprop-2-enoate typically involves the esterification of 3-Phenylacrylic acid with 4-bromophenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions in an organic solvent like toluene or dichloromethane.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the quality of the product.
Chemical Reactions Analysis
Types of Reactions
(4-bromophenyl) 3-phenylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and phenols.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products Formed
Oxidation: 3-Phenylacrylic acid and 4-bromophenol.
Reduction: 3-Phenylpropanoic acid and 4-bromophenol.
Substitution: Various substituted phenylacrylic acid esters depending on the nucleophile used.
Scientific Research Applications
(4-bromophenyl) 3-phenylprop-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (4-bromophenyl) 3-phenylprop-2-enoate involves its interaction with molecular targets through ester and bromine functionalities. The ester group can undergo hydrolysis to release 3-Phenylacrylic acid and 4-bromophenol, which can further interact with biological pathways. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
3-Phenylacrylic acid 4-chlorophenyl ester: Similar structure but with a chlorine atom instead of bromine.
3-Phenylacrylic acid 4-fluorophenyl ester: Contains a fluorine atom, leading to different reactivity and properties.
3-Phenylacrylic acid 4-iodophenyl ester: Iodine atom substitution, affecting the compound’s behavior in reactions.
Uniqueness
(4-bromophenyl) 3-phenylprop-2-enoate is unique due to the presence of the bromine atom, which imparts specific reactivity and interaction capabilities. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it distinct from its chlorine, fluorine, and iodine analogs.
Properties
Molecular Formula |
C15H11BrO2 |
|---|---|
Molecular Weight |
303.15 g/mol |
IUPAC Name |
(4-bromophenyl) 3-phenylprop-2-enoate |
InChI |
InChI=1S/C15H11BrO2/c16-13-7-9-14(10-8-13)18-15(17)11-6-12-4-2-1-3-5-12/h1-11H |
InChI Key |
FXZAPECDHLNXCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-(2-Amino-3-pyridin-2-yl-pyrazolo[1,5-a]pyrimidin-6-yl)-phenol](/img/structure/B8311804.png)
![1-[5-Methyl-2-(oxiranylmethoxy)phenyl]ethanone](/img/structure/B8311810.png)

![5-(4-Amino-phenyl)-[1,2]dithiole-3-thione](/img/structure/B8311845.png)



![5,8-Dihydro-8-ethyl-2-methylthio-5-oxopyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B8311882.png)
